Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide
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Overview
Description
Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide is a complex organic compound with a molecular formula of C29H27N3O6S and a molecular weight of 545.60618 g/mol . This compound is notable for its intricate structure, which includes a benzo[b]thiophene core, a furobenzazocin moiety, and a phenylhydrazone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide typically involves multi-step organic reactionsThe phenylhydrazone group is then added via a condensation reaction with phenylhydrazine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo(b)thiophen-3(2H)-one, 4-methoxy-7-(10-methoxy-5-methyl-4,5,6,7-tetrahydro-3H-furo(4,3,2-fg)(3)benzazocin-6-yl)-, phenylhydrazone, 1,1-dioxide include:
- Benzo[b]thiophene derivatives
- Furobenzazocin analogs
- Phenylhydrazone compounds
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties.
Properties
CAS No. |
155857-46-8 |
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Molecular Formula |
C29H29N3O5S |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(12E)-13-methoxy-9-[4-methoxy-3-(1-oxa-2,3-diazaspiro[3.5]nona-2,5,7-trien-7-yloxy)-2,3-dihydro-1-benzothiophen-7-yl]-7-methyl-3-oxa-11-azatricyclo[6.5.1.04,14]tetradeca-1,8(14),10,12-tetraene |
InChI |
InChI=1S/C29H29N3O5S/c1-16-4-6-22-26-20(14-35-22)23(34-3)13-30-12-19(25(16)26)18-5-7-21(33-2)27-24(15-38-28(18)27)36-17-8-10-29(11-9-17)31-32-37-29/h5,7-10,12-14,16,19,22,24H,4,6,11,15H2,1-3H3/b23-13+,30-12? |
InChI Key |
BNLPCSSVKVWDTH-PWCWEDBWSA-N |
Isomeric SMILES |
CC1CCC2C3=C1C(C=N/C=C(\C3=CO2)/OC)C4=C5C(=C(C=C4)OC)C(CS5)OC6=CCC7(C=C6)N=NO7 |
Canonical SMILES |
CC1CCC2C3=C1C(C=NC=C(C3=CO2)OC)C4=C5C(=C(C=C4)OC)C(CS5)OC6=CCC7(C=C6)N=NO7 |
Origin of Product |
United States |
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